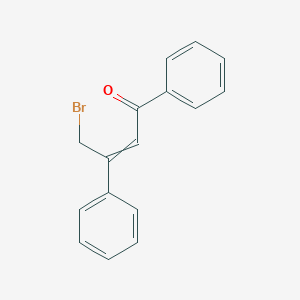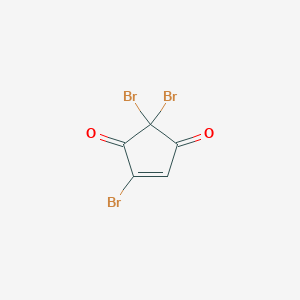
2,2,4-Tribromocyclopent-4-ene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Tribromocyclopent-4-ene-1,3-dione is a halogenated organic compound known for its unique structure and reactivity This compound is characterized by the presence of three bromine atoms attached to a cyclopentene ring, which also contains two keto groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Tribromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is isolated through crystallization or distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,2,4-Tribromocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated cyclopentene derivatives .
科学研究应用
2,2,4-Tribromocyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
作用机制
The mechanism by which 2,2,4-Tribromocyclopent-4-ene-1,3-dione exerts its effects involves the interaction of its bromine atoms with various molecular targets. The compound can generate reactive intermediates, such as radicals, which can interact with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form radicals is a key aspect of its reactivity .
相似化合物的比较
- 2,2,4,4-Tetrabromocyclopent-4-ene-1,3-dione
- 2,2,4-Trichlorocyclopent-4-ene-1,3-dione
- 2,2,4-Trifluorocyclopent-4-ene-1,3-dione
Comparison: 2,2,4-Tribromocyclopent-4-ene-1,3-dione is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated and fluorinated analogs. The bromine atoms make it more reactive in substitution and radical formation reactions, which can be advantageous in certain applications .
属性
CAS 编号 |
89283-08-9 |
|---|---|
分子式 |
C5HBr3O2 |
分子量 |
332.77 g/mol |
IUPAC 名称 |
2,2,4-tribromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HBr3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H |
InChI 键 |
OBBOEIUDAVOMFG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(C1=O)(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


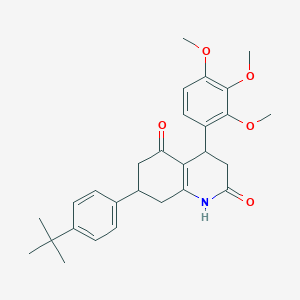
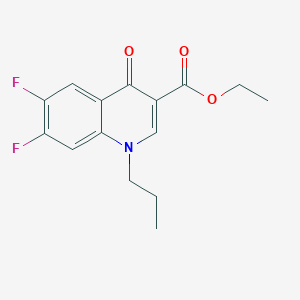
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
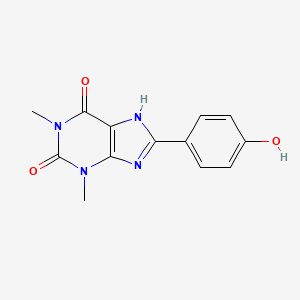
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)
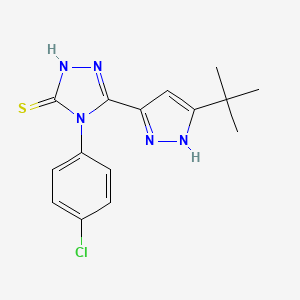
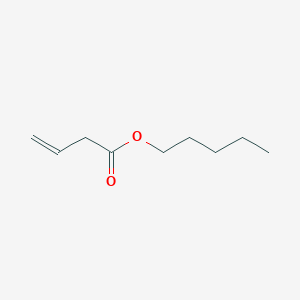
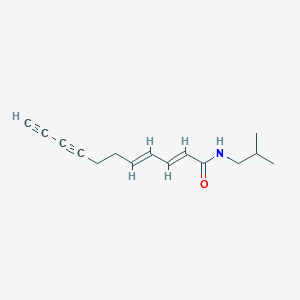
![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
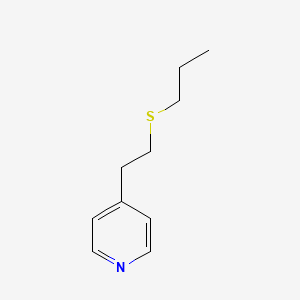
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)
